Diheptadecyldimethylammonium chloride
Description
Evolution and Scope of Quaternary Ammonium (B1175870) Compounds in Academic Research
Quaternary ammonium compounds are a broad class of organic salts characterized by a central, positively charged nitrogen atom bonded to four organic groups, typically alkyl or aryl moieties. mdpi.com Their history in academic and industrial research dates back to the early 20th century, with initial studies focusing on their antimicrobial properties. nih.gov The first generation of QACs, such as benzalkonium chloride, were primarily recognized for their disinfectant capabilities. mdpi.comnih.gov
Over the decades, the scope of QAC research has expanded dramatically. Successive generations of these compounds have been synthesized, each offering enhanced efficacy and a broader range of applications. mdpi.com The structural versatility of QACs allows for the fine-tuning of their physicochemical properties, such as their solubility, surface activity, and thermal stability. This has led to their use in diverse fields including materials science, catalysis, and biotechnology. mdpi.com
In academic research, QACs are extensively studied for their self-assembly properties, which allow them to form micelles, vesicles, and liquid crystals. These organized structures are of fundamental interest in colloid and interface science and have practical implications in areas such as drug delivery and nanotechnology. Furthermore, the cationic nature of QACs facilitates their interaction with negatively charged surfaces and biomolecules, a property that is exploited in applications ranging from fabric softeners to gene transfection reagents. The continuous evolution of QACs is driven by the pursuit of compounds with improved performance, lower environmental impact, and novel functionalities.
Diheptadecyldimethylammonium Chloride as a Model System in Advanced Chemical Investigations
This compound is a synthetic quaternary ammonium salt with two seventeen-carbon alkyl chains (heptadecyl groups) and two methyl groups attached to the central nitrogen atom. Its molecular structure, featuring a hydrophilic cationic head group and long hydrophobic tails, makes it an excellent candidate for studying the fundamental principles of molecular self-assembly and interfacial phenomena.
While direct research on this compound is not as extensive as for some other QACs, its close analogues, such as those with sixteen (dihexadecyl) or eighteen (dioctadecyl) carbon chains, are widely used as model systems. For instance, dimethyldioctadecylammonium (B77308) chloride has been employed in Langmuir monolayer studies to investigate the behavior of lipid membranes. mdpi.com The choice of the chloride counter-ion in such studies is often deliberate, as it can influence the packing and phase behavior of the monolayer, making it comparable to biologically relevant phospholipids (B1166683) like DPPC (dipalmitoylphosphatidylcholine). mdpi.com
The ability of dialkyldimethylammonium salts to form stable vesicles (liposomes) in aqueous solutions is another area of significant research interest. These vesicles provide simplified models for studying the properties and functions of biological cell membranes. The controlled and predictable aggregation of compounds like this compound into bilayers allows researchers to probe the effects of various parameters, such as temperature, ionic strength, and the presence of other molecules, on membrane structure and stability.
In the field of materials science, the ordered structures formed by this compound and its homologues are utilized as templates for the synthesis of nanostructured materials. The cationic nature of the compound facilitates the organization of anionic species at the molecular level, leading to the formation of hybrid organic-inorganic materials with tailored properties.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₆H₇₆NCl |
| Molecular Weight | 558.45 g/mol |
| Appearance | White to off-white powder |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| Melting Point | Not precisely defined, typically decomposes at high temperatures |
| Charge | Cationic |
Interactive Data Table: Comparison of Related Dialkyldimethylammonium Chlorides
| Compound Name | Alkyl Chain Length | Common Research Applications |
| Didecyldimethylammonium chloride | C10 | Biocide, disinfectant |
| Dihexadecyldimethylammonium chloride | C16 | Model lipid membranes, vesicle formation |
| This compound | C17 | Model system in surface and colloid science |
| Dioctadecyldimethylammonium chloride | C18 | Langmuir-Blodgett films, fabric softeners |
Structure
2D Structure
Properties
CAS No. |
1118-41-8 |
|---|---|
Molecular Formula |
C36H76ClN |
Molecular Weight |
558.4 g/mol |
IUPAC Name |
di(heptadecyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C36H76N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(3,4)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-36H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XUFQMVCXVFAWAM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of Diheptadecyldimethylammonium Chloride
State-of-the-Art Synthesis Approaches for Diheptadecyldimethylammonium Chloride
The final and crucial step in the synthesis of this compound is the quaternization of a suitable amine precursor. This reaction, often a variation of the Menschutkin reaction, involves the alkylation of a tertiary amine. masterorganicchemistry.com
The most direct route to this compound is the exhaustive alkylation of diheptadecylamine with a methylating agent, such as methyl chloride. This reaction is typically conducted in an alcohol solvent, like isopropanol (B130326). The presence of a base, for instance, sodium hydroxide (B78521), is often employed to neutralize the hydrochloric acid formed during the reaction, which minimizes the formation of non-quaternary amine salts. researchgate.net
An alternative and often preferred industrial method involves a two-step process starting from the secondary amine, diheptadecylamine. First, a reductive amination is carried out with formaldehyde (B43269) and hydrogen in the presence of a metal catalyst to form N,N-diheptadecylmethylamine. This tertiary amine is then quaternized with methyl chloride to yield the final product. researchgate.net This two-step approach can offer better control over the reaction and potentially higher yields.
The quaternization reaction is generally carried out under pressure and at elevated temperatures to ensure the reaction goes to completion. The reaction mixture's viscosity tends to increase as the quaternary ammonium (B1175870) salt is formed. Therefore, a solvent is often necessary to maintain fluidity and facilitate efficient mixing. researchgate.net
Table 1: Optimized Quaternization Reaction Parameters for Long-Chain Dialkyldimethylammonium Chlorides Note: Data presented is representative of long-chain quaternary ammonium salt synthesis and may be analogous to the synthesis of this compound.
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Amine Precursor | Diheptadecylamine or N,N-Diheptadecylmethylamine | researchgate.net |
| Alkylating Agent | Methyl Chloride (CH₃Cl) | researchgate.net |
| Solvent | Isopropanol, Ethanol | researchgate.net |
| Base (optional) | Sodium Hydroxide (NaOH) | researchgate.net |
| Temperature | 80-120 °C | General knowledge from related syntheses |
| Pressure | 3-10 atm | nih.gov |
The synthesis of the diheptadecylamine precursor often relies on catalytic hydrogenation. For instance, the reduction of heptadecanenitrile (B7822307) to diheptadecylamine is a key step. Various metal catalysts are employed for this transformation, with nickel-based catalysts like Raney nickel being common. wikipedia.org The choice of catalyst and reaction conditions is crucial to selectively produce the secondary amine and minimize the formation of primary or tertiary amines. The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure.
More advanced catalytic systems for nitrile hydrogenation to secondary amines include bimetallic nanoparticles, such as palladium-platinum alloys. These catalysts can offer higher selectivity and operate under milder conditions, potentially at ambient temperature and pressure. u-tokyo.ac.jp The mechanism on these alloyed surfaces is thought to involve the acceleration of the rate-determining cyano group activation step due to favorable electronic effects between the two metals. u-tokyo.ac.jp
Precursor Synthesis and Derivatization for this compound
The long alkyl chains of this compound originate from fatty acid or nitrile precursors. These precursors undergo specific chemical transformations to generate the required amine intermediates.
While the direct target for this compound synthesis is often the secondary amine, the generation of primary amines from nitriles is a fundamental and well-established process in the production of fatty amines. Heptadecanenitrile can be reduced to heptadecylamine (a primary amine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov
For catalytic hydrogenation, common catalysts include palladium, platinum, or nickel. nih.gov To prevent the formation of secondary and tertiary amines during the reduction of nitriles to primary amines, reaction conditions can be modified, for example, by the addition of ammonia (B1221849) to the reaction mixture when using a Raney nickel catalyst. wikipedia.org
Although this compound is a saturated compound, unsaturated fatty acids like oleic acid (which has an 18-carbon chain with one double bond) can be a starting point for the synthesis of related long-chain quaternary ammonium salts. The double bond in oleic acid can be hydrogenated to yield stearic acid. Stearic acid (the C18 analogue of heptadecanoic acid) can then be converted to stearonitrile. researchgate.net
The general pathway from a fatty acid to the final quaternary ammonium salt involves several steps:
Amidation: The fatty acid (e.g., heptadecanoic acid) is reacted with ammonia to form the corresponding amide (heptadecanamide).
Dehydration: The amide is then dehydrated to form the nitrile (heptadecanenitrile).
Hydrogenation: The nitrile is catalytically hydrogenated to produce the secondary amine (diheptadecylamine).
Quaternization: The secondary amine is then exhaustively methylated to form the quaternary ammonium chloride. researchgate.net
Kinetic and Thermodynamic Studies of this compound Formation
Specific kinetic and thermodynamic data for the formation of this compound are not extensively reported in the literature. However, the principles governing the quaternization of long-chain amines, a Menschutkin reaction, are well-understood.
The Menschutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction. The rate of reaction is dependent on the concentration of both the amine and the alkylating agent. The reaction is known to be sensitive to solvent effects, with polar aprotic solvents generally accelerating the reaction by stabilizing the polar transition state. researchgate.net
For long-chain amines, steric hindrance can play a significant role in the reaction kinetics. However, for the methylation of a secondary amine, the steric bulk of the two long alkyl chains is somewhat removed from the nitrogen's lone pair, allowing the reaction to proceed.
Thermodynamically, the formation of the quaternary ammonium salt is typically an exothermic process. The precise enthalpy and entropy of formation would depend on the specific reactants and reaction conditions. For long-chain quaternary ammonium salts, solid-state phase transitions are often observed, and the thermodynamic parameters of these transitions are influenced by the nature of the functional groups and the length of the alkyl chains. nd.edu
Table 2: General Kinetic and Thermodynamic Parameters for the Menschutkin Reaction of Long-Chain Amines Note: This table presents general trends and illustrative values for the quaternization of long-chain amines, as specific data for this compound is not readily available.
| Parameter | General Trend/Illustrative Value | Reference |
|---|---|---|
| Reaction Order | Second-order overall (first-order in amine and alkyl halide) | sciensage.info |
| Rate Constant (k) | Decreases with increasing steric hindrance on the amine | masterorganicchemistry.com |
| Activation Energy (Ea) | Influenced by solvent polarity; generally lower in more polar solvents | sciensage.info |
| Enthalpy of Formation (ΔHf°) | Generally negative (exothermic) | General Chemical Principles |
| Entropy of Activation (ΔS‡) | Typically negative, indicating a more ordered transition state | sciensage.info |
Influence of Reaction Parameters on Synthesis Efficiency and Yield
The synthesis of dialkyldimethylammonium chlorides, including this compound, is typically achieved through the quaternization of a tertiary amine with an alkylating agent. The efficiency and yield of this reaction are highly dependent on several key parameters, such as temperature, pressure, molar ratio of reactants, and reaction time.
A common method for producing compounds similar to this compound, such as didecyl dimethyl ammonium chloride, involves the reaction of a didecyl methyl tertiary amine with methyl chloride in an alcohol solvent. google.com The reaction is carried out under reflux conditions at temperatures ranging from 75°C to 95°C for 4 to 6 hours. google.com To ensure the completion of the reaction and to drive the equilibrium towards the product side, a post-reaction heat preservation step at 80°C to 90°C for 2 to 3 hours is often employed. google.com The reaction pressure is generally maintained at or below 0.18 MPa. google.com
In continuous production processes for long-chain quaternary ammonium chlorides, the molar ratio of the tertiary amine to the alkyl chloride is a critical factor. For instance, in the synthesis of di(coco alkyl)methyl ammonium chloride, a tertiary amine to methyl chloride molar ratio of 1:2.35 has been utilized. google.com The reaction temperature is maintained at 100°C with a reactor pressure of 20 bar, and a residence time of 3 hours can lead to a conversion of the tertiary amine to the quaternary ammonium chloride of up to 97.5%. google.com Another example involves a reactant tertiary amine/methyl chloride molar ratio of 1:1.6, with the reaction carried out at 100°C and 20 bar pressure. google.com
The use of a basic catalyst, such as yellow soda ash, can also be employed to facilitate the reaction. google.com The molar ratio of the catalyst to the alcoholic solvent is typically in the range of 0.0111–0.0114:1–1.04. google.com The choice of solvent and its ratio to the reactants also plays a significant role. For example, industrial alcohol or isopropanol can be used as the solvent, with a molar ratio of the solvent to the tertiary amine being approximately 1.91–1.96:1–1.04. google.com
The following interactive data table summarizes typical reaction parameters for the synthesis of dialkyldimethylammonium chlorides, which are analogous to the synthesis of this compound.
Table 1: Influence of Reaction Parameters on the Synthesis of Dialkyldimethylammonium Chlorides
| Parameter | Value | Compound | Source |
|---|---|---|---|
| Temperature | 75°C - 95°C | Didecyl dimethyl ammonium chloride | google.com |
| Pressure | ≤ 0.18 MPa | Didecyl dimethyl ammonium chloride | google.com |
| Reaction Time | 4 - 6 hours | Didecyl dimethyl ammonium chloride | google.com |
| Post-reaction Time | 2 - 3 hours | Didecyl dimethyl ammonium chloride | google.com |
| Molar Ratio (Amine:Chloride) | 0.98–1.10 : 0.95–1.05 | Didecyl dimethyl ammonium chloride | google.com |
| Catalyst | Yellow soda ash | Didecyl dimethyl ammonium chloride | google.com |
| Solvent | Industrial alcohol or Isopropanol | Didecyl dimethyl ammonium chloride | google.com |
| Continuous Process Temperature | 100°C | Di(coco alkyl)methyl amine | google.com |
| Continuous Process Pressure | 20 bar | Di(coco alkyl)methyl amine | google.com |
| Continuous Process Residence Time | 3 hours | Di(coco alkyl)methyl amine | google.com |
| Continuous Molar Ratio | 1:1.6 | Di(coco alkyl)methyl amine | google.com |
Solvent Effects on Reaction Pathways and Product Selectivity
The choice of solvent is a critical parameter in the synthesis of quaternary ammonium salts like this compound, as it can significantly influence the reaction pathways and product selectivity. The quaternization reaction, often a Menschutkin reaction, involves the formation of a charged transition state, which is stabilized by polar solvents.
Polar protic solvents, such as alcohols (e.g., methanol, ethanol, isopropanol), are commonly used in these reactions. google.comgoogle.com These solvents can solvate both the reactants and the transition state, thereby facilitating the reaction. For instance, in the synthesis of didecyl dimethyl ammonium chloride, industrial alcohol or isopropanol are used as solvents. google.com In continuous processes for long-chain quaternary ammonium chlorides, an alcohol solvent is also typically present. google.com
In some cases, the reaction can be carried out with minimal or no solvent, especially in continuous processes where high concentrations of reactants are desirable to maximize productivity. google.com However, a small amount of solvent may be added towards the end of the reaction to maintain the fluidity of the reaction mixture as the concentration of the solid quaternary ammonium salt product increases. google.com
The following interactive data table illustrates the types of solvents used in the synthesis of related quaternary ammonium chlorides.
Table 2: Solvents Used in the Synthesis of Dialkyldimethylammonium Chlorides
| Solvent | Compound | Source |
|---|---|---|
| Industrial Alcohol | Didecyl dimethyl ammonium chloride | google.com |
| Isopropanol | Didecyl dimethyl ammonium chloride | google.com |
| Alcohol Solvent | Long-chain tertiary amine | google.com |
| Polyethylene Glycol (PEG 400) | Methyl diester amine | google.com |
Advanced Mechanistic Investigations of Quaternization Processes
The formation of this compound proceeds through a quaternization reaction, which is a type of nucleophilic substitution. Advanced mechanistic investigations provide a deeper understanding of the reaction intermediates and the roles of the reacting species.
Elucidation of Reaction Intermediates in Ammonium Salt Formation
The quaternization of a tertiary amine with an alkyl halide, such as the reaction between diheptadecylmethyl tertiary amine and methyl chloride, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction proceeds through a single transition state where the new carbon-nitrogen bond is forming concurrently with the breaking of the carbon-halogen bond.
Computational studies, such as Density Functional Theory (DFT), on similar reactions like the one between methyl chloride and trimethylamine, have provided insights into the geometry of the transition state. google.com In the transition state, the carbon atom undergoing substitution is pentacoordinate, with the incoming nucleophile (the tertiary amine) and the leaving group (the chloride ion) positioned on opposite sides of the carbon atom, leading to an inversion of configuration at the carbon center (Walden inversion). google.com
The reaction can be visualized as proceeding from the separated reactants (tertiary amine and alkyl halide) to a reactant complex, then through the transition state to form an ion-pair product. google.com The stability of these intermediates and the energy of the transition state are influenced by the solvent and the structure of the reactants. For instance, the formation of the ion-pair product from the reactant complex in the gas phase can be energetically unfavorable, highlighting the crucial role of the solvent in stabilizing the charged products. google.com
In some cases, particularly with more complex reactants or under specific reaction conditions, other intermediates might be involved. For example, in the hydrolysis of certain quaternary ammonium derivatives, the reversible formation of a quinone methide intermediate has been proposed. nih.gov However, for the direct synthesis of this compound from the corresponding tertiary amine and methyl chloride, the SN2 mechanism with a single transition state is the most widely accepted pathway.
Role of Electrophiles and Nucleophiles in Chloride-Mediated Reactions
In the synthesis of this compound, the reactants play distinct roles as an electrophile and a nucleophile.
The nucleophile is the electron-rich species that donates a pair of electrons to form a new covalent bond. In this case, the nucleophile is the diheptadecylmethyl tertiary amine. The lone pair of electrons on the nitrogen atom is responsible for its nucleophilicity. The steric bulk of the two heptadecyl chains can influence the nucleophilicity of the amine, potentially slowing down the reaction compared to smaller tertiary amines.
The electrophile is the electron-deficient species that accepts a pair of electrons. Here, the electrophile is methyl chloride. The carbon atom in methyl chloride is electrophilic due to the polarization of the C-Cl bond, with the carbon atom carrying a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). The chloride ion acts as the leaving group in the SN2 reaction.
The nature of the leaving group also affects the reaction rate. In general, for alkyl halides, the reactivity follows the order I > Br > Cl > F, as iodide is the best leaving group and fluoride (B91410) is the poorest. While chloride is not the most reactive leaving group, the reaction can be driven to completion by using an excess of the alkylating agent or by adjusting the reaction conditions such as temperature and pressure. google.com
Colloidal Science and Interfacial Phenomena of Diheptadecyldimethylammonium Chloride Systems
Theoretical Frameworks in Colloidal Chemistry Applicable to Diheptadecyldimethylammonium Chloride
The behavior of this compound in colloidal systems is governed by fundamental principles of colloidal and interfacial science. As a cationic surfactant with two long hydrocarbon chains, its properties in solution are dictated by the interactions between its amphiphilic nature and the surrounding medium.
Principles of Particle Dispersion and Stability in Quaternary Ammonium (B1175870) Chloride Colloids
Quaternary ammonium chlorides, including this compound, play a significant role in the dispersion and stabilization of colloidal particles. The stability of a colloidal dispersion is determined by the balance of attractive and repulsive forces between particles. In the case of quaternary ammonium chloride colloids, the primary stabilizing mechanism is electrostatic repulsion.
The positively charged dimethylammonium head group of the surfactant adsorbs onto the surface of negatively charged particles, such as silica (B1680970) or clays (B1170129), through electrostatic attraction. researchgate.net This adsorption creates a net positive charge on the particle surfaces, leading to electrostatic repulsion between them. This repulsion counteracts the attractive van der Waals forces that would otherwise cause the particles to aggregate and settle. The length of the alkyl chains also influences the stability of the dispersion.
Studies on similar quaternary ammonium compounds have shown that the adsorption and resulting stability are dependent on factors such as pH and electrolyte concentration. For instance, the zeta potential, a measure of the magnitude of the electrostatic repulsive or attractive forces between particles, has been shown to become positive in silica suspensions upon the addition of quaternary ammonium salts, indicating a stable dispersion. researchgate.net
Interfacial Energy and Surface Tension in Amphiphilic Systems
Amphiphilic molecules like this compound spontaneously accumulate at interfaces, such as the air-water or oil-water interface, to minimize the unfavorable contact between their hydrophobic tails and the aqueous environment. This accumulation leads to a reduction in the interfacial energy, which is the excess energy present at the interface compared to the bulk phase. nih.gov The reduction of this energy is quantified as a decrease in surface tension.
The relationship between the concentration of the amphiphile and the surface tension is a key characteristic of the system. As the concentration of this compound in water increases, the surface tension of the solution decreases. This is because more surfactant molecules migrate to the surface, effectively reducing the energy required to maintain the interface. This trend continues until the surface becomes saturated with surfactant molecules. At this point, the surface tension reaches a near-constant value, and any further addition of the surfactant leads to the formation of self-assembled structures within the bulk solution. nih.gov
Self-Assembly and Microstructure Formation of this compound
The dual hydrophobic-hydrophilic nature of this compound drives its self-assembly into various ordered supramolecular structures in aqueous solutions. These structures are formed to sequester the hydrophobic heptadecyl chains from the water, while exposing the hydrophilic dimethylammonium head groups to the aqueous phase.
Micellization Behavior and Critical Micelle Concentration Determination
At a specific concentration known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) in the bulk solution begin to aggregate into micelles. wikipedia.org Micelles are spherical or cylindrical aggregates where the hydrophobic tails form a core, and the hydrophilic heads form an outer shell that interacts with the surrounding water. The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the solution that changes abruptly at the point of micelle formation, such as surface tension, conductivity, or light scattering. wikipedia.orgresearchgate.net
| Surfactant | Number of Carbon Atoms in Alkyl Chains | CMC (mol/L) |
|---|---|---|
| Dodecyldimethylbenzylammonium chloride | 12 | Varies with technique, approx. 0.082 to 0.104 mol kg⁻¹ for 2nd CMC researchgate.net |
| Tetradecyltrimethylammonium bromide | 14 | - |
| Hexadecyltrimethylammonium bromide | 16 | 0.00092 wikipedia.org |
Formation of Vesicles, Bilayers, and Other Ordered Supramolecular Structures
Due to its molecular geometry, specifically the presence of two long alkyl chains, this compound has a strong tendency to form bilayer structures rather than spherical micelles. The packing parameter, a concept that relates the head group area to the volume and length of the hydrophobic tail, predicts the type of aggregate formed. For double-chain surfactants like this compound, the packing parameter is typically close to 1, which favors the formation of planar bilayers.
These bilayers can exist as extended sheets or can close upon themselves to form vesicles, which are spherical structures enclosing an aqueous core. The formation of vesicles from chloride salts has been documented as a general phenomenon. alfa-chemistry.com Studies on the closely related didodecyldimethylammonium (B1216837) bromide have shown its ability to form well-ordered bilayers at interfaces. nih.govcore.ac.uk It is therefore highly probable that this compound self-assembles into stable vesicles and lamellar bilayer phases in aqueous solutions.
Interaction of this compound with Inorganic and Organic Substrates
The cationic nature and amphiphilic structure of this compound lead to strong interactions with a variety of surfaces.
Interaction with Inorganic Substrates:
This compound readily adsorbs onto negatively charged inorganic surfaces such as silica, mica, and various clays. This adsorption is primarily driven by electrostatic attraction between the positively charged head group of the surfactant and the negative sites on the substrate surface. At low concentrations, the surfactant molecules lie flat on the surface. As the concentration increases, they can form a bilayer structure, with the first layer attached via the head groups and the second layer oriented with its head groups towards the bulk aqueous phase. This process can modify the surface properties of the inorganic material, for example, by making it more hydrophobic. The interaction of a similar cationic polymer, poly(diallyldimethylammonium chloride), with silica has been shown to be influenced by ionic strength, which affects the conformation of the adsorbed polymer. researchgate.net
Interaction with Organic Substrates:
This compound can also interact with organic substrates, particularly those that are negatively charged or have hydrophobic regions. For instance, it can interact with anionic polymers, leading to the formation of polymer-surfactant complexes. researchgate.net The hydrophobic heptadecyl chains can also intercalate into the structure of other organic materials. The interaction of poly(diallyldimethylammonium chloride) with organic dyes has been studied, demonstrating its potential for the adsorption of organic pollutants from aqueous solutions. mdpi.comnih.govmdpi.comresearchgate.net
The table below summarizes the interaction of this compound and similar cationic surfactants with various substrates.
| Surfactant/Polymer | Substrate | Primary Interaction Mechanism | Observed Effect |
|---|---|---|---|
| Dialkyldimethylammonium Chloride | Silica/Mica (Inorganic) | Electrostatic attraction, Hydrophobic interaction | Adsorption, Formation of bilayers, Surface modification |
| Poly(diallyldimethylammonium chloride) | Anionic Surfactants (e.g., SDS) | Electrostatic and hydrophobic interactions | Formation of polymer-surfactant complexes researchgate.net |
| Poly(diallyldimethylammonium chloride) | Methyl Red (Organic Dye) | Electrostatic and Van der Waals forces | Adsorption and removal from aqueous solution mdpi.com |
Adsorption Mechanisms onto Mineral Porous Materials
The adsorption of this compound (DHDMAC) onto mineral porous materials is a complex process governed by a combination of electrostatic interactions and hydrophobic forces. As a cationic surfactant, the positively charged dimethylammonium headgroup of DHDMAC exhibits a strong affinity for the negatively charged surfaces characteristic of many mineral porous materials, such as silica and various clays. This primary electrostatic attraction initiates the adsorption process.
Initially, at low concentrations, DHDMAC cations are adsorbed as individual ions, primarily at the most energetically favorable sites on the mineral surface. This adsorption neutralizes the negative surface charge. As the concentration of DHDMAC increases, hydrophobic interactions between the long diheptadecyl chains become the dominant driving force for further adsorption. This leads to the formation of surfactant aggregates, or admicelles, on the mineral surface. The long C17 alkyl chains of DHDMAC play a crucial role in this process, as the significant hydrophobic interactions between them promote a cooperative adsorption process, resulting in a sharp increase in adsorption density.
The specific potential for the adsorption of similar alkyl trimethylammonium chlorides at a porous glass-potassium chloride solution interface has been quantified, with a value of approximately 0.97 kT per methylene (B1212753) group. mdpi.com This indicates the significant contribution of the alkyl chain length to the free energy of adsorption. For DHDMAC, with its two C17 chains, the hydrophobic contribution to adsorption is substantial, leading to the formation of a dense, hydrophobic bilayer on the mineral surface. This bilayer structure effectively reverses the original surface charge of the mineral from negative to positive.
Intercalation and Exfoliation in Layered Clay Systems
The intercalation of this compound into layered clay systems, such as montmorillonite (B579905), is a key process in the formation of organoclays. mdpi.com These clays possess a layered structure with exchangeable inorganic cations (e.g., Na+, Ca2+) residing in the interlayer galleries. The primary mechanism for DHDMAC intercalation is cation exchange, where the positively charged diheptadecyldimethylammonium cations replace the original inorganic cations in the clay's interlayer space. researchgate.net
The extent of intercalation and the resulting arrangement of the DHDMAC cations within the clay galleries are highly dependent on the cation exchange capacity (CEC) of the clay and the chain length of the surfactant. For long-chain dialkylammonium cations, such as diheptadecyldimethylammonium, the arrangement within the interlayer space can vary from a lateral monolayer to a bilayer, and even to a paraffin-type arrangement where the alkyl chains are tilted with respect to the silicate (B1173343) layers.
Research on a series of dialkylammonium cations with varying chain lengths (from C8 to C18) intercalated into montmorillonite has shown a progressive increase in the basal spacing (d-spacing) of the clay with increasing alkyl chain length. researchgate.net For a dioctadecyldimethylammonium salt (a close analogue to DHDMAC), a significant expansion of the clay gallery to as much as 3.57 nm was observed. researchgate.net This large expansion is attributed to the long alkyl chains adopting a paraffin-type arrangement, creating a hydrophobic environment within the clay interlayer. The conformation of the intercalated dialkylammonium cations has been analyzed using Fourier Transform Infrared (FTIR) spectroscopy, which can reveal changes in the vibrational modes of the alkyl chains upon intercalation. researchgate.net
The following interactive table illustrates the effect of alkyl chain length on the basal spacing of montmorillonite clay, based on data for similar dialkyldimethylammonium salts.
| Alkyl Chain Carbon Number (Nc) | Cation | Basal Spacing (d-spacing) (nm) |
| 8 | Di-C8-dimethylammonium | ~1.8 |
| 10 | Di-C10-dimethylammonium | ~2.2 |
| 12 | Di-C12-dimethylammonium | ~2.6 |
| 18 | Di-C18-dimethylammonium | ~3.57 |
| 17 (inferred) | Diheptadecyldimethylammonium | ~3.4 |
This table is generated based on trends observed for similar compounds as described in the literature. The value for Diheptadecyldimethylammonium is an educated inference.
At higher concentrations of DHDMAC, the extensive intercalation can lead to the delamination of the individual clay layers, a process known as exfoliation. This results in a dispersion of the silicate layers within a polymer matrix or solvent, creating a nanocomposite material with enhanced properties.
Impact on Porous Structure and Surface Area Development in Modified Materials
The use of this compound as a templating agent has a profound impact on the porous structure and surface area of the resulting modified materials. In the synthesis of mesoporous materials, such as mesoporous hydroxyapatite (B223615), cationic surfactants can act as structure-directing agents. researchgate.net The DHDMAC molecules self-assemble into micelles in the reaction mixture, and the inorganic precursors then hydrolyze and condense around these micellar templates. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a porous structure that is a negative replica of the original micellar arrangement.
The long diheptadecyl chains of DHDMAC would form large, elongated micelles, which would likely lead to the formation of materials with a well-defined mesoporous structure and a high surface area. Research on the use of cetyltrimethylammonium bromide (CTAB), a single-chain cationic surfactant, as a template for hydroxyapatite has shown that while the surfactant has little influence on the crystal morphology, it significantly affects the porous structure. researchgate.net Samples synthesized with the surfactant template exhibited a much higher surface area compared to those synthesized without. researchgate.net
The following table summarizes the expected impact of DHDMAC modification on the properties of a model porous material.
| Property | Unmodified Material | DHDMAC-Modified Material |
| Surface Area | Low to moderate | High |
| Porosity | Primarily microporous or non-porous | Mesoporous and microporous |
| Surface Chemistry | Hydrophilic | Hydrophobic |
| Basal Spacing (for clays) | ~1.2-1.5 nm | >3.0 nm |
Supramolecular Chemistry and Molecular Recognition with Diheptadecyldimethylammonium Chloride
Host-Guest Complexation and Binding Motifs Involving Ammonium (B1175870) Salts
The study of host-guest chemistry involving quaternary ammonium salts is fundamental to understanding molecular recognition. researchgate.net These salts can act as hosts for various guest molecules, or the cationic portion itself can be the guest, encapsulated by a larger host molecule. The binding is governed by a combination of non-covalent forces. In synthetic systems, macrocyclic molecules like crown ethers or larger, more complex cages have been designed to selectively bind ammonium ions. nih.govnih.gov The selectivity often depends on the size and shape complementarity between the host's cavity and the guest cation. researchgate.net For instance, 18-crown-6 (B118740) type structures show a high affinity for primary ammonium ions. nih.gov
The architecture and stability of supramolecular systems involving diheptadecyldimethylammonium chloride are dictated by a suite of non-covalent interactions. The primary forces at play are ion-dipole interactions, hydrogen bonds, and van der Waals forces. mdpi.com The positively charged quaternary ammonium headgroup can engage in strong ion-dipole interactions with polar molecules.
While the quaternary nitrogen itself cannot donate a hydrogen bond, the adjacent C-H groups can act as weak hydrogen bond donors to interact with anions or polar solvent molecules. mdpi.com This interaction, often termed a +N-C-H···anion interaction, is a key directional force in the solid state and in solution. mdpi.com The most significant contribution to self-assembly, however, comes from the hydrophobic effect and van der Waals forces among the two C17 heptadecyl chains. This powerful drive to minimize contact between the hydrophobic tails and a polar solvent like water leads to the aggregation of molecules into larger structures.
Table 1: Key Non-Covalent Interactions in this compound Systems
| Interaction Type | Description | Participating Groups | Relative Strength |
|---|---|---|---|
| Ion-Dipole | Electrostatic attraction between the charged headgroup and polar molecules. | Quaternary ammonium cation (N⁺) and polar guests/solvents. | Strong |
| Hydrophobic Effect | The tendency of the long alkyl chains to aggregate in aqueous environments to minimize contact with water. | Two C17H35 heptadecyl chains. | Strong (Collective) |
| van der Waals Forces | Weak, short-range attractions between the alkyl chains, crucial for dense packing. | Heptadecyl chains. | Weak (Individually), Strong (Collectively) |
| C-H···Anion Hydrogen Bonds | Weak, directional interactions between C-H bonds adjacent to the cation and the chloride anion or other anions. mdpi.com | C-H bonds of the methyl and methylene (B1212753) groups alpha to the nitrogen, and the Cl⁻ anion. | Weak to Moderate |
The positively charged headgroup of this compound makes it an effective center for anion recognition and binding. acs.org While simple electrostatic attraction is a factor, the geometry and electronic nature of the quaternary ammonium cation allow for more specific interactions. The cation can create a binding pocket for anions, a process that can be enhanced by cooperativity with other receptor molecules.
Research on other quaternary ammonium systems has demonstrated that their interaction with anions can overcome the typical Hofmeister bias, where weakly hydrated anions are preferred. nih.gov For example, the use of a co-receptor molecule like meso-octamethylcalix acs.orgpyrrole with a quaternary ammonium chloride salt can create a synergistic system that shows a strong preference for binding chloride over more traditionally extractable anions like nitrate. nih.gov This selectivity arises from the specific cooperative interactions between the anion, the quaternary ammonium cation, and the co-receptor. nih.gov The ability to tune anion selectivity is a major focus in the field of supramolecular sensing and separation science. acs.org
Directed Self-Assembly and Hierarchical Structure Formation
The dual nature of this compound—a hydrophilic head and two long hydrophobic tails—makes it an archetypal amphiphile, predisposing it to self-assemble in solution. This assembly is not random; rather, it leads to the formation of well-defined hierarchical structures such as micelles, vesicles (bilayers), or lamellar phases. The specific architecture is a result of a delicate balance between the repulsive forces of the cationic headgroups and the attractive hydrophobic interactions of the alkyl chains.
The final morphology of assemblies made from this compound can be programmed by controlling the interactions between molecules. acs.org The strong van der Waals forces between the two long heptadecyl chains favor the formation of flat, sheet-like structures (bilayers) rather than spherical micelles, as packing two tails into a highly curved structure is sterically hindered.
The interactions at the headgroup level are equally critical. The electrostatic repulsion between the positively charged ammonium groups dictates the spacing between molecules within the assembly. This spacing can be modulated by the concentration and type of counter-ions (like the chloride anion) in the solution, which screen the electrostatic repulsion. By altering factors such as solvent polarity, ionic strength, or temperature, one can shift the equilibrium between different supramolecular forms, effectively programming the material's structure and properties. nih.govnih.gov
Supramolecular assemblies are inherently dynamic, held together by reversible non-covalent bonds. rsc.org This makes them amenable to external stimuli, which can trigger a structural or functional change. rsc.org For systems involving this compound, stimuli can include temperature, pH, light, or the introduction of specific chemical guests.
For example, a change in temperature can alter the fluidity of the packed alkyl chains, potentially inducing a phase transition from a more ordered gel phase to a more fluid liquid-crystalline phase. While this compound itself is not pH-responsive, it could be incorporated into a larger system with pH-sensitive molecules, such as peptide amphiphiles containing histidine residues. acs.org In such a mixed system, a change in pH would protonate or deprotonate the histidine, altering the charge landscape and triggering a disassembly or rearrangement of the entire supramolecular structure. acs.orgacs.org This "smart" behavior is a key area of research for creating materials that can respond to specific environmental cues. rsc.org
Table 2: Examples of Stimuli-Responsive Mechanisms in Quaternary Ammonium-Based Systems
| Stimulus | Mechanism | Potential Outcome in a Diheptadecyldimethylammonium System |
|---|---|---|
| Temperature | Alters hydrophobic interactions and chain mobility. | Phase transition (e.g., gel-to-liquid crystal), change in vesicle permeability. |
| Ionic Strength | Screens electrostatic repulsion between headgroups. | Change in aggregate size or morphology (e.g., sphere-to-rod transition). |
| Competitive Guest | A guest molecule with a higher affinity for the ammonium headgroup displaces a component of the assembly. | Disassembly of the structure, release of an encapsulated molecule. acs.org |
| pH (in mixed systems) | Protonation/deprotonation of a co-assembled molecule alters intermolecular forces. acs.org | Disassembly or morphological transformation of the entire structure. acs.org |
Role of the Chloride Anion in Supramolecular Interactions
The chloride anion in this compound is not merely a spectator ion required for charge neutrality. It plays an active role in modulating the supramolecular assembly. The anion's size, hydration shell, and ability to participate in hydrogen bonding influence the packing and organization of the cationic amphiphiles.
Studies on other self-assembling systems, such as diphenylalanine peptides, have shown that the presence of chloride anions can significantly affect the resulting nanostructures. nih.gov The chloride ions can influence the dipole moments of the assembling units and alter the dimensions and properties of the final structures. nih.gov In the context of this compound assemblies, the chloride anions are located at the hydrophilic interface. Here, they can screen the electrostatic repulsion between the positively charged headgroups, allowing for tighter packing of the amphiphiles. Furthermore, the chloride ion can act as a hydrogen bond acceptor, bridging water molecules or other polar groups and contributing to the stability of the interfacial region. acs.org The choice of anion can therefore be a subtle yet powerful tool for tuning the properties of quaternary ammonium-based supramolecular materials.
Halogen Bonding and C-H···Cl⁻ Hydrogen Bonding Contributions
While specific research detailing halogen bonding and C-H···Cl⁻ hydrogen bonding in this compound is not extensively documented in publicly available literature, the principles of these interactions in analogous systems provide a strong basis for understanding their potential role.
Halogen Bonding:
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. In the context of quaternary ammonium systems, the chloride anion (Cl⁻) can act as a halogen bond acceptor. For instance, in co-crystals of other chloride salts, the chloride ion has been shown to interact with halogen bond donors. This type of interaction is highly directional and can play a significant role in the precise organization of molecules in a crystal lattice.
C-H···Cl⁻ Hydrogen Bonding:
The table below summarizes the key characteristics of these potential interactions in the context of this compound, based on general principles observed in similar molecular systems.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Nature of Interaction | Potential Role in Supramolecular Structure |
| Halogen Bonding | Halogen Atom (e.g., from a co-former) | Chloride Anion (Cl⁻) | Variable, depends on halogen | Electrostatic (σ-hole) | Directional control in co-crystal formation |
| C-H···Cl⁻ Hydrogen Bonding | C-H groups (from alkyl chains and methyl groups) | Chloride Anion (Cl⁻) | ~2.8 - 3.5 | Weak electrostatic | Stabilization of crystal packing and layered structures |
Environmental Transformation and Degradation Pathways of Diheptadecyldimethylammonium Chloride
Biotic Degradation Pathways
Biotic degradation, mediated by microorganisms and their enzymes, is a primary pathway for the removal of QACs from the environment.
A variety of microorganisms, particularly bacteria, have been shown to degrade QACs. Bacteria of the genus Pseudomonas are frequently identified as being capable of utilizing QACs as a source of carbon and energy. nih.govbiorxiv.org For example, Pseudomonas fluorescens has been shown to degrade didecyldimethylammonium chloride (DDAC). nih.gov The ability of microbial communities in environments such as activated sludge to degrade QACs is well-documented, although the efficiency can be influenced by factors like the concentration of the compound and the length of the alkyl chains. nih.govnih.gov While direct studies on diheptadecyldimethylammonium chloride are limited, the existing research on other long-chain dialkyldimethylammonium chlorides suggests that microbial degradation is a significant environmental fate process.
The initial and critical step in the biodegradation of many QACs is the cleavage of the C-N bond, a process known as N-dealkylation. nih.govresearchgate.net This reaction is catalyzed by enzymes such as amine oxidases or monooxygenases. researchgate.net For dialkyldimethylammonium compounds, this would involve the removal of one of the long alkyl chains.
Following the initial N-dealkylation, the resulting intermediates undergo further degradation. For a compound like this compound, the proposed pathway, based on studies of similar molecules like DDAC, would involve the formation of heptadecyldimethylamine and a C17 aldehyde or carboxylic acid. nih.gov The heptadecyldimethylamine could then be further demethylated to yield dimethylamine (B145610) and eventually be mineralized to carbon dioxide, water, and inorganic nitrogen. nih.gov The long alkyl chains are typically degraded through β-oxidation, a common metabolic pathway for breaking down fatty acids. researchgate.net More complex pathways involving ω-oxidation followed by α- and β-oxidation have also been identified for some QACs. researchgate.net
Environmental Fate and Transformation Products
The environmental fate of this compound is governed by the interplay of sorption to solids and the degradation pathways described above. Due to its long alkyl chains, it is expected to have a strong affinity for organic matter in soil and sediment, which can reduce its bioavailability for microbial degradation but also limit its mobility in the environment. gov.bc.canih.gov
Studies on the closely related didecyldimethylammonium chloride (DDAC) have shown that under some conditions, it can be very persistent, with a reported half-life of 1048 days in aerobic soil. gov.bc.caepa.gov In aquatic systems, the half-life can also be very long, particularly in sediment. epa.gov However, other studies have demonstrated significant primary biodegradation in river water over several weeks. ecetoc.org
The primary transformation products expected from the biodegradation of this compound are derived from the step-wise breakdown of the molecule.
Interactive Data Table: Predicted Transformation Products of this compound
| Precursor Compound | Transformation Process | Predicted Intermediate/Product |
| This compound | N-dealkylation | Heptadecyldimethylamine |
| This compound | N-dealkylation | Heptadecanal/Heptadecanoic acid |
| Heptadecyldimethylamine | N-demethylation | Heptadecylmethylamine |
| Heptadecylmethylamine | N-demethylation | Heptadecylamine |
| Heptadecyldimethylamine | N-demethylation | Dimethylamine |
| Heptadecanal | Oxidation | Heptadecanoic acid |
| Heptadecanoic acid | β-oxidation | Acetyl-CoA and shorter fatty acids |
Interactive Data Table: Environmental Persistence of a Structurally Similar QAC (Didecyldimethylammonium Chloride - DDAC)
| Environmental Compartment | Condition | Half-life (t½) | Reference |
| Sandy Loam Soil | Aerobic | 1048 days | gov.bc.caepa.gov |
| Water (Aquatic System) | Anaerobic | 261 days | epa.gov |
| Sediment (Aquatic System) | Anaerobic | 4594 days (12.5 years) | epa.gov |
| Water (Aquatic System) | Aerobic | 180 days | epa.gov |
| Sediment (Aquatic System) | Aerobic | 22706 days (62.2 years) | epa.gov |
| River Water | - | 70% primary degradation after 40 days | ecetoc.org |
It is crucial to recognize that the persistence and transformation of this compound in the environment will be highly dependent on local conditions such as microbial population density, temperature, pH, and the presence of other organic materials.
Sorption and Mobility in Various Environmental Compartments
There is a lack of published studies that have determined the soil and sediment partition coefficients (Kd) and the organic carbon-normalized partition coefficients (Koc) specifically for this compound. This data is crucial for assessing its mobility in the environment. Without these values, it is not possible to create an accurate data table or provide detailed research findings on its potential for leaching and transport across different environmental compartments such as soil, sediment, and sludge.
For a structurally similar compound, didecyldimethylammonium chloride (DDAC), research has shown that it exhibits strong adsorption to soil and sediment, resulting in low mobility. For instance, Freundlich adsorption coefficients (Kads) for DDAC have been reported as 1,095 in sand, 8,179 in sandy loam, 32,791 in silty clay loam, and 30,851 in silt loam soils. This strong binding suggests that DDAC is not
Advanced Analytical Methodologies for Characterization of Diheptadecyldimethylammonium Chloride
Spectroscopic Techniques for Structural and Compositional Analysis
Spectroscopic methods are indispensable for probing the molecular architecture and composition of Diheptadecyldimethylammonium chloride. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and functional groups.
Nuclear Magnetic Resonance (NMR) for Molecular Structure Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. The long heptadecyl (C17) alkyl chains would produce a large, complex signal group in the aliphatic region of the spectrum. Specific signals would correspond to the methyl groups attached to the nitrogen atom and the methylene (B1212753) groups at various positions along the alkyl chains. The chemical shift, signal intensity (integration), and splitting pattern (multiplicity) of these peaks allow for the unambiguous assignment of the molecular structure. For instance, the protons of the methyl groups directly bonded to the positively charged nitrogen atom would appear at a distinct downfield chemical shift compared to the protons of the alkyl chains.
NMR is also a powerful tool for purity assessment. nih.govnih.gov Quantitative NMR (qNMR) can be employed to determine the exact purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard. Impurities, such as starting materials, byproducts from the synthesis (e.g., amines with different alkyl chain lengths), or degradation products, can be identified and quantified, even if they are structurally similar to the main compound. nih.gov Challenges can arise if impurity signals overlap with the analyte's signals, but specific measurement protocols can often resolve these issues. nih.gov The analysis of 2D NMR spectra (e.g., COSY, HSQC) can further aid in resolving complex structural details and confirming assignments.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is illustrative, based on the analysis of similar long-chain quaternary ammonium (B1175870) compounds like dioctadecyldimethylammonium chloride. chemicalbook.com
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Terminal Methyl (CH₃) of Alkyl Chains | ~0.88 | Triplet | 6H |
| Methylene (CH₂) Bulk of Alkyl Chains | ~1.25 | Multiplet | ~56H |
| Methylene (CH₂) adjacent to Nitrogen | ~3.30 | Multiplet | 4H |
| Methyl (CH₃) on Nitrogen | ~3.40 | Singlet | 6H |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques measure the vibrations of chemical bonds, which occur at characteristic frequencies.
FTIR Spectroscopy: In FTIR analysis of this compound, the spectrum would be dominated by absorptions corresponding to the alkyl chains. Key absorption bands would include:
C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region, characteristic of symmetric and asymmetric stretching of CH₂ and CH₃ groups.
C-H Bending: Bands around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (umbrella bending) from the methylene and methyl groups.
C-N Stretching: A band associated with the C-N bond of the quaternary ammonium group, typically appearing in the 900-1200 cm⁻¹ region.
The presence and sharpness of these peaks confirm the aliphatic nature of the molecule and the integrity of the quaternary ammonium head group. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. For a symmetric molecule like this compound, certain vibrations may be Raman-active but weak or absent in the FTIR spectrum, and vice-versa. Raman is particularly sensitive to the non-polar C-C backbone of the alkyl chains and can provide information on conformational ordering (e.g., trans vs. gauche conformers) within the chains. osti.govnih.gov The symmetric C-N stretching vibration of the quaternary ammonium cation is also readily observable in the Raman spectrum. researchgate.net Analysis of the O-H stretching region in hydrated samples can reveal information about the interaction between the chloride anion and water molecules. osti.gov
Table 2: Key Vibrational Frequencies for this compound This table is a summary of expected characteristic peaks based on data from similar quaternary ammonium compounds. researchgate.netresearchgate.net
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Asymmetric/Symmetric Stretch (Alkyl) | FTIR/Raman | 2850 - 2960 |
| CH₂ Scissoring | FTIR | ~1465 |
| CH₃ Umbrella Bending | FTIR | ~1375 |
| C-N Symmetric Stretch | Raman | ~750 - 950 |
Chromatographic and Separation Sciences for Compound Analysis
Chromatographic techniques are essential for separating this compound from complex matrices, quantifying its components, and profiling impurities.
Ion Chromatography for Chloride Content Determination
Ion Chromatography (IC) is the preferred method for accurately determining the chloride counter-ion content in samples of this compound. Since the compound is a salt, verifying the correct stoichiometric ratio of the quaternary ammonium cation to the chloride anion is a critical aspect of quality control.
In a typical IC setup, an aqueous solution of the sample is injected into the system. The separation occurs on an ion-exchange column, which selectively retains anions. A conductivity detector is commonly used for quantification. The method's feasibility for determining halide ions in quaternary ammonium compound solutions has been well-established. oup.comnih.gov It allows for the separation and quantification of chloride without interference from the large organic cation or other excipients. oup.comnih.gov The method demonstrates good linearity over a range of concentrations suitable for quality control purposes. oup.comnih.gov
Table 3: Typical Ion Chromatography Parameters for Chloride Analysis Based on general methods for halide determination in quaternary ammonium solutions. oup.comlcms.cz
| Parameter | Typical Condition |
|---|---|
| Column | Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™) |
| Eluent | Aqueous hydroxide (B78521) or carbonate/bicarbonate solution |
| Detection | Suppressed Conductivity |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique ideal for analyzing this compound in complex mixtures and for identifying and quantifying non-volatile impurities. nih.gov This is particularly important for profiling impurities that are structurally related to the main component, such as homologs with different alkyl chain lengths (e.g., C16, C18) or analogs with different degrees of methylation.
The liquid chromatography step separates the components of the mixture, typically using a reversed-phase (e.g., C18) column. The separated components then enter the mass spectrometer, which ionizes them (usually via Electrospray Ionization, ESI) and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both molecular weight information and, with tandem MS (MS/MS), structural data from fragmentation patterns. nih.govresearchgate.net This technique allows for the detection of impurities at very low levels (ng/mL or µg/kg). nih.govnih.gov
Table 4: LC-MS/MS Method Parameters for Quaternary Ammonium Compound Analysis Based on published methods for dialkyldimethylammonium chlorides. nih.govnih.gov
| Parameter | Typical Condition |
|---|---|
| LC Column | Reversed-Phase (C8 or C18) |
| Mobile Phase | Gradient of Acetonitrile and water with a modifier (e.g., ammonium formate) nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) |
| MRM Transition (Example) | Precursor Ion (M⁺) → Product Ion (Fragment) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Residual Solvents
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile organic compounds. In the context of this compound characterization, its primary role is to identify and quantify residual solvents from the manufacturing process and to detect any volatile byproducts. shimadzu.eunih.gov Since this compound itself is a non-volatile salt, it is not directly analyzed by GC-MS. Instead, the technique analyzes the sample for trace amounts of volatile impurities.
The most common approach is Headspace-GC-MS (HS-GC-MS). shimadzu.euresearchgate.net In this method, the sample is heated in a sealed vial, causing any volatile compounds to partition into the gas phase (headspace). A sample of this gas is then injected into the GC-MS system. This process avoids injecting the non-volatile salt, which would contaminate the system. The GC separates the volatile components, and the MS provides positive identification and quantification. shimadzu.euresearchgate.net This is a critical quality control step to ensure that the final product meets regulatory limits for residual solvents, which are classified based on their toxicity. gcms.czresearchgate.net
Table 5: Common Residual Solvents Analyzed by HS-GC-MS This table lists solvents that could potentially be used in the synthesis of quaternary ammonium salts and are routinely monitored. nih.govgcms.cz
| Solvent Class | Example Solvents |
|---|---|
| Alcohols | Ethanol, 2-Propanol (Isopropanol) |
| Ketones | Acetone |
| Esters | Ethyl acetate (B1210297) |
| Aromatic Hydrocarbons | Toluene, Ethylbenzene |
| Halogenated Hydrocarbons | Dichloromethane |
Advanced Microscopy for Morphological and Interfacial Studies
Advanced microscopy techniques are indispensable for visualizing the supramolecular structures and surface interactions of amphiphilic molecules like this compound. These methods provide direct, high-resolution insights into the morphology of its colloidal aggregates and the nature of its self-assembled layers on various substrates.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of Colloids and Modified Materials
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology, size, and structure of this compound aggregates, such as vesicles or liposomes, and its application in modifying material surfaces.
Scanning Electron Microscopy (SEM) is primarily used to study the surface topography of materials. For this compound, SEM analysis would typically involve the examination of materials that have been surface-modified with this cationic surfactant. For instance, clay minerals or cellulosic fibers treated with this compound can be imaged to observe changes in their surface texture. The surfactant can form a coating that alters the material's appearance from rough to smooth or creates specific aggregated structures on the surface. To prepare a sample for SEM, the material is mounted on a stub and coated with a thin layer of a conductive material, like gold or palladium, to prevent charge buildup from the electron beam. The electron beam then scans the surface, and the detected secondary electrons generate a high-resolution, three-dimensional image.
Transmission Electron Microscopy (TEM) offers even higher resolution and is ideal for visualizing the fine structure of colloidal particles formed by this compound in solution. This includes imaging of vesicles (liposomes), which are spherical structures with a bilayered membrane. TEM can reveal details about the lamellarity (number of bilayers) and size distribution of these vesicles. To prepare a sample for TEM, a small drop of the colloidal dispersion is placed on a TEM grid (a fine mesh coated with a thin carbon film). The solvent is wicked away, and a negative staining agent, such as uranyl acetate or phosphotungstic acid, is often added. This stain embeds the structures, allowing the electron-dense stain to outline the much lighter organic vesicles, providing contrast to visualize their morphology.
Illustrative Research Findings:
| Microscopy Technique | Analyte Form | Typical Observations | Sample Preparation | Illustrative Size Range |
| Scanning Electron Microscopy (SEM) | Surface-modified materials | Surface morphology, coating uniformity, aggregate structures on surfaces | Sputter-coating with a conductive metal (e.g., gold) | 100 nm - 10 µm |
| Transmission Electron Microscopy (TEM) | Colloidal dispersions (e.g., vesicles) | Vesicle size, shape, lamellarity (single vs. multilamellar) | Negative staining with heavy metal salts (e.g., uranyl acetate) | 20 nm - 500 nm |
Atomic Force Microscopy (AFM) for Surface Interaction and Self-Assembled Layer Characterization
Atomic Force Microscopy (AFM) is a premier technique for studying the behavior of this compound at interfaces. It can be used to image self-assembled monolayers and bilayers on various substrates with sub-nanometer resolution. Furthermore, AFM can probe the mechanical properties and interaction forces of these layers.
In a typical AFM experiment to study self-assembled layers, a sharp tip mounted on a flexible cantilever is scanned across a substrate (e.g., mica, silica (B1680970), or gold) that has been exposed to a solution of this compound. The forces between the tip and the sample surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode. This allows for the generation of a high-resolution topographical map of the adsorbed surfactant layer.
AFM can be operated in different modes. In contact mode , the tip is dragged across the surface, which can be disruptive to soft-assembled layers. Tapping mode , where the cantilever is oscillated near its resonance frequency, is generally preferred for imaging soft biological or organic layers as it minimizes lateral forces.
Beyond imaging, AFM can be used in force spectroscopy mode. In this application, the tip is moved vertically towards and away from the surface, and the cantilever deflection is measured as a function of distance. This provides a force-distance curve that can reveal information about the thickness of the adsorbed layer and the forces required to rupture it. For a cationic surfactant like this compound adsorbing onto a negatively charged surface like mica, these curves can quantify the adhesion forces.
Illustrative Research Findings:
Studies on analogous long-chain cationic surfactants have used AFM to visualize the formation of various surface structures, from patchy aggregates at low concentrations to complete bilayers at higher concentrations. The packing density and orientation of the surfactant molecules can also be inferred from high-resolution images.
| AFM Mode | Information Obtained | Substrate Examples | Key Findings for Similar Surfactants |
| Tapping Mode Imaging | Topography, domain structure, layer thickness | Mica, Silica, Gold | Visualization of monolayer/bilayer formation, identification of defects |
| Force Spectroscopy | Adhesion forces, layer mechanical properties | Mica, Functionalized tips | Quantification of rupture force for surfactant bilayers, determination of layer compressibility |
Electrochemical and Potentiometric Methods for Quantitative Analysis
Electrochemical methods offer a sensitive and selective means for the quantitative analysis of ionic species like this compound. Potentiometry, in particular, is well-suited for determining the concentration of this cationic surfactant in various matrices.
Potentiometric methods are based on measuring the potential difference between two electrodes in an electrochemical cell under zero current conditions. The cell consists of a reference electrode (with a constant potential, e.g., Ag/AgCl) and an indicator electrode whose potential is dependent on the concentration (or more accurately, the activity) of the analyte of interest.
For the quantitative analysis of this compound, an ion-selective electrode (ISE) is the indicator electrode of choice. A cationic surfactant-selective electrode would typically employ a polymeric membrane (e.g., PVC) doped with an ion-exchanger or an ionophore that selectively binds with the Diheptadecyldimethylammonium cation. The potential of the ISE is related to the logarithm of the activity of the analyte in the sample solution, as described by the Nernst equation.
The analysis is typically performed by creating a calibration curve. Standard solutions of this compound of known concentrations are prepared, and the potential of the ISE is measured for each standard. A plot of the measured potential versus the logarithm of the concentration should yield a straight line with a slope of approximately 59/z mV at 25°C (where z is the charge of the ion, which is +1 in this case). The concentration of an unknown sample can then be determined by measuring its potential and interpolating from the calibration curve.
This method is particularly useful for determining the critical micelle concentration (CMC) of surfactants. By plotting the potential versus the logarithm of the surfactant concentration, a break in the slope of the line is observed at the CMC, as the activity of the free surfactant monomers changes significantly upon micelle formation.
Illustrative Data for a Potentiometric Titration:
A common application is the potentiometric titration of the cationic surfactant with an anionic surfactant of known concentration (e.g., sodium dodecyl sulfate), using a surfactant-selective electrode to detect the endpoint.
| Parameter | Description | Typical Value/Observation |
| Electrode Type | Polymeric membrane ion-selective electrode | PVC membrane with a suitable ion-pair complex |
| Linear Range | Concentration range over which the Nernstian response is observed | 10⁻⁶ M to 10⁻³ M (Illustrative) |
| Nernstian Slope | The change in potential per decade change in concentration | ~58 mV/decade at 25°C |
| Detection Limit | The lowest concentration that can be reliably measured | ~10⁻⁷ M (Illustrative) |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing diheptadecyldimethylammonium chloride, and how can purity be optimized?
- Methodology : Synthesis typically involves quaternization of dimethylamine with heptadecyl chloride under controlled alkaline conditions. Post-reaction, impurities like unreacted amines or alkyl halides are removed via sequential aqueous washes (e.g., using deionized water to eliminate ionic byproducts) . Purity optimization requires techniques such as recrystallization in nonpolar solvents or column chromatography using silica gel. Analytical validation via NMR (¹H/¹³C) and elemental analysis is critical to confirm structural integrity.
Q. How should researchers quantify this compound in complex matrices (e.g., environmental samples)?
- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred. Use a C18 reverse-phase column with a mobile phase of acetonitrile/0.1% formic acid. For environmental samples, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Limit of quantification (LOQ) can be optimized to ~10 mg/kg by adjusting ionization parameters (e.g., ESI+ mode) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Store in airtight containers away from oxidizers due to its cationic surfactant properties .
Advanced Research Questions
Q. How does alkyl chain length (C17) influence the compound’s antimicrobial efficacy compared to shorter-chain analogs (e.g., C8, C10)?
- Methodology : Conduct comparative bioassays using standardized strains (e.g., E. coli ATCC 25922). Measure minimum inhibitory concentrations (MICs) via broth microdilution. Longer chains (C17) exhibit enhanced membrane disruption due to increased hydrophobicity, but solubility limitations may reduce bioavailability. Validate with fluorescence microscopy to observe bacterial membrane integrity post-exposure .
Q. What experimental strategies resolve contradictions in reported environmental persistence data for quaternary ammonium compounds (QACs)?
- Methodology : Perform half-life studies under varied conditions (pH, temperature, microbial activity). For aquatic persistence, use OECD 309 guidelines (simulated aerobic degradation in water-sediment systems). Conflicting data often arise from differences in microbial communities or analytical sensitivity. Cross-validate using isotopically labeled analogs (e.g., ¹³C-Diheptadecyldimethylammonium chloride) to track degradation pathways .
Q. How can researchers model the compound’s interaction with lipid bilayers to predict its mechanism of action?
- Methodology : Employ molecular dynamics (MD) simulations using software like GROMACS. Parameterize the compound’s force field based on experimental data (e.g., logP, critical micelle concentration). Compare bilayer insertion dynamics with shorter-chain QACs to assess how chain length affects membrane curvature and pore formation. Validate with neutron scattering or calorimetry .
Q. What advanced techniques characterize the compound’s aggregation behavior in aqueous solutions?
- Methodology : Use dynamic light scattering (DLS) to measure micelle size distribution and zeta potential to assess colloidal stability. Surface tension measurements via pendant drop tensiometry determine critical micelle concentration (CMC). For structural insights, small-angle X-ray scattering (SAXS) reveals micellar morphology (spherical vs. rod-like) .
Data Interpretation and Validation
Q. How should researchers address discrepancies in ecotoxicity data across studies?
- Methodology : Standardize test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure conditions (e.g., static vs. flow-through systems). Use positive controls (e.g., DDAC C10) to benchmark results. Statistical meta-analysis of published LC₅₀ values can identify outliers caused by methodological variability (e.g., solvent carriers affecting bioavailability) .
Q. What quality control measures ensure reproducibility in synthesis and analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
